[(3-Bromocyclobutoxy)methyl]benzene [(3-Bromocyclobutoxy)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 1807941-88-3
VCID: VC8083248
InChI: InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
SMILES: C1C(CC1Br)OCC2=CC=CC=C2
Molecular Formula: C11H13BrO
Molecular Weight: 241.12

[(3-Bromocyclobutoxy)methyl]benzene

CAS No.: 1807941-88-3

Cat. No.: VC8083248

Molecular Formula: C11H13BrO

Molecular Weight: 241.12

* For research use only. Not for human or veterinary use.

[(3-Bromocyclobutoxy)methyl]benzene - 1807941-88-3

Specification

CAS No. 1807941-88-3
Molecular Formula C11H13BrO
Molecular Weight 241.12
IUPAC Name (3-bromocyclobutyl)oxymethylbenzene
Standard InChI InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Standard InChI Key UVNCCVPQXGEHGE-UHFFFAOYSA-N
SMILES C1C(CC1Br)OCC2=CC=CC=C2
Canonical SMILES C1C(CC1Br)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for [(3-bromocyclobutoxy)methyl]benzene is {[(3-bromocyclobutyl)oxy]methyl}benzene, reflecting its cyclobutane core substituted with a bromine atom at the 3-position and a benzyloxymethyl group . Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 241.13 g/mol . The compound is cataloged under multiple identifiers, including CAS numbers 1443110-01-7 (trans isomer) and 1807941-88-3 (racemic mixture) .

Stereochemical Configuration

The compound exists as a racemic mixture of the trans-(1r,3r) and cis-(1s,3s) diastereomers, though commercial samples predominantly feature the trans configuration . This stereochemical distinction influences reactivity and intermolecular interactions, particularly in enantioselective synthesis.

Structural Representation

The molecule comprises a cyclobutane ring with:

  • A bromine atom at the 3-position.

  • An oxymethylene bridge (-O-CH₂-) linking the cyclobutane to a benzene ring.

The InChIKey UVNCCVPQXGEHGE-UHFFFAOYSA-N and SMILES string C1C(CBr)COC(C2=CC=CC=C2)CC1 provide unambiguous representations of its connectivity .

Physicochemical Properties

Physical Characteristics

Key physical properties include:

PropertyValueSource
Boiling Point288.9 ± 33.0°C (760 mmHg)
Molecular Weight241.13 g/mol
Purity (Commercial)≥97%
Physical FormLiquid (room temperature)
Storage ConditionsRoom temperature or refrigerated

Synthesis and Applications

Synthetic Routes

Though detailed methodologies are proprietary, plausible routes involve:

  • Etherification: Reaction of 3-bromocyclobutanol with benzyl bromide under basic conditions.

  • Nucleophilic Substitution: Displacement of a leaving group (e.g., tosylate) on cyclobutane by a benzyloxymethyl nucleophile.

Pharmaceutical Relevance

[(3-Bromocyclobutoxy)methyl]benzene is classified as a Protein Degrader Building Block, integral to developing PROTACs (Proteolysis-Targeting Chimeras) . These molecules facilitate targeted protein degradation by recruiting E3 ubiquitin ligases, offering therapeutic potential in oncology and neurodegenerative diseases .

Patent Landscape

The compound is referenced in patents filed via WIPO PATENTSCOPE, underscoring its role in drug discovery . Specific applications remain confidential but likely involve kinase inhibitors or epigenetic modulators.

Hazard StatementCodePrecautionary MeasuresSource
Acute oral toxicityH301Avoid ingestion
Skin irritationH315Wear protective gloves/clothing
Eye irritationH319Use eye protection
Respiratory irritationH335Ensure adequate ventilation
SupplierCatalog NumberPackage SizePrice (USD)Purity
ChemScene LLCCS-0053054-250MG250 mg$75.00≥97%
Aladdin ScientificALA-B174248-250mg250 mgNot listed≥97%
Synthonix CorporationSY3465084228250 mgNot listed97%

Restrictions: Sale limited to research laboratories and industrial entities; prohibited for medical or consumer use .

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